1-Phenyl-1,2-propanedione-2-oxime

概述

描述

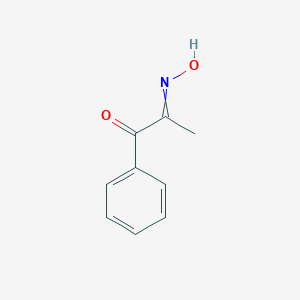

1-Phenyl-1,2-propanedione-2-oxime is an organic compound with the molecular formula C9H9NO2. It is known for its distinctive structure, which includes a phenyl group attached to a propanedione backbone with an oxime functional group. This compound is often used in various chemical reactions and has significant applications in scientific research and industry .

准备方法

1-Phenyl-1,2-propanedione-2-oxime can be synthesized through several methods. One common synthetic route involves the reaction of 1-phenyl-1,2-propanedione with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds as follows:

- Dissolve 1-phenyl-1,2-propanedione in ethanol.

- Add hydroxylamine hydrochloride and sodium acetate to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Recrystallize the product from ethanol to obtain pure this compound .

Industrial production methods may vary, but they generally follow similar principles, often with optimizations for yield and purity.

化学反应分析

1-Phenyl-1,2-propanedione-2-oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The oxime group can participate in substitution reactions, often leading to the formation of new carbon-nitrogen bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Synthesis and Reactivity

1-Phenyl-1,2-propanedione-2-oxime serves as a key intermediate in various synthetic pathways. It is involved in:

- Cyclometalated Iridium Complexes: Used in the synthesis of complexes for photophysical and electrochemical studies .

- Hydroimidazothiazoles: Participates in iodination and cyclization reactions .

- Sonogashira Coupling Reactions: Acts as a reactant in coupling reactions to form carbon-carbon bonds .

Photochemistry

This compound is utilized as a photoinitiator in polymerization processes. It has been reported that this compound can initiate polymerization under UV light, making it suitable for applications in dental materials and food packaging where low toxicity is essential .

Case Study: Dental Materials

In a study on dental composites, the incorporation of this compound improved the curing efficiency under UV light, resulting in enhanced mechanical properties of the composites used for dental restorations .

Analytical Chemistry

The compound is employed in colorimetric assays for the determination of urea levels. Its ability to form colored complexes with urea allows for sensitive detection methods that are crucial in clinical diagnostics .

Data Table: Comparison of Colorimetric Methods

| Method | Sensitivity | Specificity | Application Area |

|---|---|---|---|

| Colorimetric with Oxime | High | Moderate | Clinical diagnostics |

| Traditional Methods | Moderate | High | General laboratory use |

Organic Synthesis

In organic synthesis, this compound acts as a precursor for various heterocyclic compounds. Its reactivity allows it to undergo Beckmann rearrangement to yield valuable intermediates for pharmaceutical applications .

Industrial Applications

The compound finds utility as an additive in food products due to its FEMA status (FEMA No. 3226), indicating its safety for consumption. It is also used in the production of gel and pudding formulations where it acts as a stabilizer and flavor enhancer .

Case Study: Food Additives

Research indicates that incorporating this compound into gel formulations enhances texture while maintaining flavor integrity, making it an attractive option for food manufacturers .

作用机制

The mechanism of action of 1-Phenyl-1,2-propanedione-2-oxime involves its ability to form stable complexes with metal ions and participate in various organic reactions. The oxime group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is crucial for its role in synthetic organic chemistry and catalysis .

相似化合物的比较

1-Phenyl-1,2-propanedione-2-oxime can be compared with similar compounds such as:

2-Hydroxyimino-1-phenylpropanone: Similar structure but different reactivity due to the position of the oxime group.

α-Isonitrosopropiophenone: Another isomer with distinct chemical properties.

Propiophenone, isonitroso-: Shares the phenylpropanedione backbone but differs in functional groups.

The uniqueness of this compound lies in its specific reactivity and applications in various fields .

生物活性

1-Phenyl-1,2-propanedione-2-oxime, also known as α-isonitrosopropiophenone, is an organic compound with the molecular formula CHNO and a molecular weight of approximately 163.17 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a phenyl group attached to a propanedione backbone with an oxime functional group. This configuration imparts unique reactivity patterns that are beneficial for various chemical processes.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 163.17 g/mol |

| Appearance | White to light yellow crystals |

| Melting Point | 113 - 115 °C |

The biological activity of this compound is largely attributed to its ability to act as both a nucleophile and an electrophile in various chemical reactions. The oxime group can engage in nucleophilic addition reactions, while the phenyl group enhances stability through resonance effects. This dual reactivity allows for diverse interactions with biological targets.

Medicinal Chemistry

Research indicates that derivatives of this compound have been synthesized for potential therapeutic applications. Notably, it has been utilized in the synthesis of hydroimidazothiazoles, which exhibit promising pharmacological properties. These compounds are being explored for their potential use in treating various diseases due to their biological activities.

Analytical Chemistry

In analytical chemistry, this compound serves as a chelating agent for metal ions such as copper(II), iron(III), and cobalt(II). It facilitates colorimetric determinations of these metals, which is crucial in biochemical analysis and environmental monitoring. For instance, spectrophotometric methods have been developed using this compound for the simultaneous determination of metal ions in food products .

Case Studies

-

Synthesis of Hydroimidazothiazoles :

- A study demonstrated the synthesis of hydroimidazothiazoles from this compound through iodination and cyclization reactions. These derivatives showed significant antibacterial and antifungal activities, indicating their potential as therapeutic agents.

-

Colorimetric Assays :

- Research involving the use of this compound in colorimetric assays highlighted its effectiveness in detecting urea concentrations in biological samples. This method provides a reliable approach for biochemical analysis in clinical settings.

Safety and Environmental Impact

While this compound exhibits useful properties, it is classified as an irritant and poses environmental hazards. Proper handling and disposal measures should be adhered to when working with this compound to mitigate risks associated with exposure.

属性

CAS 编号 |

119-51-7 |

|---|---|

分子式 |

C9H9NO2 |

分子量 |

163.17 g/mol |

IUPAC 名称 |

(2Z)-2-hydroxyimino-1-phenylpropan-1-one |

InChI |

InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7- |

InChI 键 |

YPINLRNGSGGJJT-YFHOEESVSA-N |

SMILES |

CC(=NO)C(=O)C1=CC=CC=C1 |

手性 SMILES |

C/C(=N/O)/C(=O)C1=CC=CC=C1 |

规范 SMILES |

CC(=NO)C(=O)C1=CC=CC=C1 |

熔点 |

114.0 °C |

Key on ui other cas no. |

119-51-7 |

Pictograms |

Irritant; Environmental Hazard |

同义词 |

1-phenyl-1,2-propanedione-2-oxime alpha-isonitropropiophenone |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。